Ichthynone Ichthynone 6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4-pyrano[2,3-h][1]benzopyranone is an isoflavonoid.
Brand Name: Vulcanchem
CAS No.: 24340-62-3
VCID: VC21349458
InChI: InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3
SMILES: CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C
Molecular Formula: C23H20O7
Molecular Weight: 408.4 g/mol

Ichthynone

CAS No.: 24340-62-3

Cat. No.: VC21349458

Molecular Formula: C23H20O7

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Ichthynone - 24340-62-3

CAS No. 24340-62-3
Molecular Formula C23H20O7
Molecular Weight 408.4 g/mol
IUPAC Name 6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Standard InChI InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3
Standard InChI Key NPYOKEDYJXYSTA-UHFFFAOYSA-N
SMILES CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C
Canonical SMILES CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C

Chemical Structure and Properties

Ichthynone is classified as a pyranoisoflavonoid within the broader categories of phenylpropanoids and polyketides . The compound features a complex molecular structure with multiple ring systems and functional groups that contribute to its biological activity.

Molecular Identity

The precise chemical identification of ichthynone is established through various chemical descriptors that uniquely identify this compound:

ParameterValue
IUPAC Name6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Molecular FormulaC₂₃H₂₀O₇
Molecular Weight408.40 g/mol
Exact Mass408.12090297 g/mol
InChI KeyNPYOKEDYJXYSTA-UHFFFAOYSA-N
CAS Registry Number24340-62-3

The structural composition includes a chromene core with methoxy substitutions and a benzodioxole moiety, creating a complex arrangement that contributes to its biochemical interactions .

Physical and Chemical Properties

The physical and chemical characteristics of ichthynone provide important insights into its behavior in biological systems:

PropertyValue
Topological Polar Surface Area (TPSA)72.40 Ų
XlogP3.90
Atomic LogP (AlogP)4.39
H-Bond Acceptors7
H-Bond Donors0
Rotatable Bonds3

These properties indicate that ichthynone displays moderate lipophilicity with a significant capacity for hydrogen bond acceptance but no hydrogen bond donation capacity . The relatively high partition coefficient values (XlogP and AlogP) suggest good cell membrane permeability, which may contribute to its biological activity profile.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of ichthynone provides crucial information regarding its pharmacokinetic behavior:

TargetValueProbability
Human Intestinal AbsorptionPositive98.97%
Caco-2 PermeabilityPositive71.22%
Blood-Brain Barrier PenetrationPositive67.50%
Human Oral BioavailabilityPositive54.29%
Subcellular LocalizationMitochondria77.30%

The compound also demonstrates significant enzyme interactions:

Enzyme InteractionStatusProbability
OATP1B1 InhibitorPositive94.14%
OATP1B3 InhibitorPositive95.64%
BSEP InhibitorPositive90.58%
P-glycoprotein InhibitorPositive92.41%
CYP3A4 InhibitionPositive96.76%

These properties suggest that ichthynone may have high oral absorption and distribution capabilities, with potential mitochondrial targeting. The substantial enzyme inhibition profile indicates possible drug-drug interactions through effects on major metabolic and transport pathways .

Natural Sources and Isolation

Ichthynone belongs to the isoflavonoid and rotenoid family of natural products, primarily found in plants of the Fabaceae family.

Plant Sources

The compound has been identified in multiple species within the Millettia genus:

  • Millettia caerulea: Ichthynone was isolated from the n-hexane-soluble extract of the dried fruits of this plant species .

  • Other Millettia species: Related rotenoids and isoflavonoids have been isolated from plants such as Millettia pachycarpa and Millettia oblata .

The presence of ichthynone in these plant species is consistent with the known phytochemical profile of the Millettia genus, which is recognized for producing diverse bioactive compounds including rotenoids, isoflavones, and other phenolic derivatives.

Isolation Methodology

The isolation of ichthynone typically involves:

  • Extraction of plant material (particularly fruits or roots) using organic solvents

  • Partitioning between different solvent systems

  • Column chromatography separation techniques including:

    • Silica gel chromatography

    • Sephadex LH-20 gel filtration

Structure elucidation is then performed using spectroscopic methods including NMR and mass spectrometry, with absolute configuration determination via electronic circular dichroism (ECD) spectroscopy and specific rotation measurements .

Biological Activities

Current research has revealed several important biological activities of ichthynone that highlight its potential therapeutic applications.

Anti-Cancer Properties

Ichthynone has demonstrated notable activities relevant to cancer research:

  • K-Ras Inhibitory Activity: Studies have shown that ichthynone exhibits inhibitory potency against K-Ras, a protein frequently mutated in various cancers . This finding is significant as K-Ras has traditionally been considered a challenging therapeutic target.

  • Cell Line Testing: While specific data for ichthynone alone is limited in the provided search results, related compounds from the same plant sources have shown cytotoxicity against multiple cancer cell lines, suggesting that ichthynone may possess similar properties .

The structural characteristics of ichthynone, particularly its rotenoid scaffold, likely contribute to these anti-cancer activities through interactions with cellular signaling pathways.

Enzyme Modulation

Ichthynone interacts with various enzymes and biological systems:

  • Cytochrome P450 Inhibition: Computational analysis predicts strong inhibition of CYP3A4 (96.76% probability), which may affect drug metabolism and bioavailability .

  • Transport Protein Inhibition: Ichthynone shows high probability of inhibiting multiple transport proteins including OATP1B1, OATP1B3, and P-glycoprotein . This activity could significantly impact drug disposition and excretion.

The enzyme modulation profile suggests that ichthynone may have potential applications in enhancing bioavailability of therapeutic compounds through inhibition of metabolic and efflux pathways.

Structure-Activity Relationships

Understanding the relationship between ichthynone's structure and its biological activities provides valuable insights for potential drug development.

Key Structural Features

Several structural elements contribute to ichthynone's bioactivity:

  • Pyranochromene Core: The fused ring system provides a rigid scaffold that facilitates binding to protein targets.

  • Methoxy Substitutions: The presence of methoxy groups at positions 6 and on the benzodioxole ring enhances lipophilicity and modulates receptor interactions.

  • Dimethylpyrano Group: This structural feature is common among bioactive rotenoids and contributes to their biological profiles.

Comparison with Related Compounds

When examining other rotenoids and isoflavonoids isolated alongside ichthynone:

  • Compounds with similar structural features such as rotenone and 3-hydroxyrotenone demonstrated significant cytotoxicity against cancer cell lines .

  • The presence and position of hydroxyl groups appear to influence the bioactivity profile, as observed in comparative studies of related compounds .

The structural similarities between ichthynone and other bioactive rotenoids suggest common mechanisms of action, while the specific substitution patterns likely account for the differences in potency and selectivity.

Research Applications and Future Perspectives

The unique properties of ichthynone position it as a compound of interest for various research applications.

Challenges and Future Research Directions

Several areas require further investigation:

  • Mechanism of Action: Detailed studies on the molecular mechanisms underlying ichthynone's biological effects are needed to fully understand its potential.

  • Structure Optimization: Medicinal chemistry approaches to modify ichthynone's structure may enhance desired activities while reducing potential toxicities.

  • Formulation Development: The relatively high lipophilicity of ichthynone presents challenges for pharmaceutical formulation that need to be addressed.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator